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molecular formula C8H8N2O B131727 5-Aminoisoindolin-1-one CAS No. 222036-66-0

5-Aminoisoindolin-1-one

Cat. No. B131727
M. Wt: 148.16 g/mol
InChI Key: RGJCJWXNNDARPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691816B2

Procedure details

To a suspension of Fe (1.1 g, 19.6 mmole), NH4Cl (1.5 g, 28 mmole) in a mixture of ethanol/water (30 ml/7 ml) at 80° C. was added a mixture of 5-Nitro-2,3-dihydro-isoindol-1-one (1 g, 5.6 mmole) in 10 ml ethanol. The reaction mixture was stirred at 80° C. for 2 hours. Mixture was cooled down, filtered off, solid was washed with 50 ml ethanol. The filtrate was concentrated, taken into 50 ml ethylacetate, washed with 20 ml water. Organic layer was dried over Na2SO4, filtered and concentrated to give about 900 mg crude. Trituration with methyl t-butylether gave 400 mg pure product, 48% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[NH:10][CH2:9]2)([O-])=O.COC(C)(C)C>C(O)C.O.C(O)C.[Fe]>[NH2:3][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[C:11](=[O:15])[NH:10][CH2:9]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CNC(C2=CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)C
Step Three
Name
ethanol water
Quantity
30 mL
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Mixture was cooled down
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
solid was washed with 50 ml ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
washed with 20 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give about 900 mg crude

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C2CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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